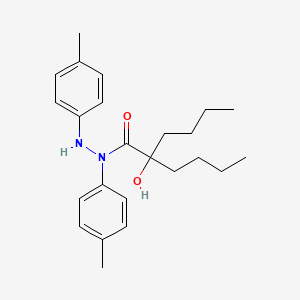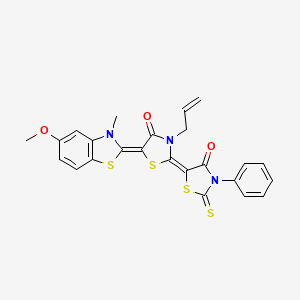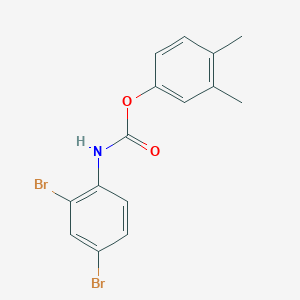
2-butyl-2-hydroxy-N,N'-bis(4-methylphenyl)hexanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide is an organic compound with the molecular formula C24H34N2O2 It is known for its unique chemical structure, which includes a hydrazide functional group and two 4-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide typically involves the reaction of 2-butyl-2-hydroxyhexanoyl chloride with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its effects on biological systems .
相似化合物的比较
Similar Compounds
2-Butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide: A similar compound with a slightly different structure, having one less 4-methylphenyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another compound with structural similarities, used as an antioxidant.
Uniqueness
Its hydrazide group and two 4-methylphenyl groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
3893-25-2 |
|---|---|
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
2-butyl-2-hydroxy-N,N'-bis(4-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C24H34N2O2/c1-5-7-17-24(28,18-8-6-2)23(27)26(22-15-11-20(4)12-16-22)25-21-13-9-19(3)10-14-21/h9-16,25,28H,5-8,17-18H2,1-4H3 |
InChI 键 |
YWGXFFQGPXOEPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC)(C(=O)N(C1=CC=C(C=C1)C)NC2=CC=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B14949961.png)
![3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)

![2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B14949981.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14949983.png)
![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)

![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)
![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
